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Compound of Interest

Compound Name: Lidocaine

Cat. No.: B7769761 Get Quote

This guide provides a detailed comparison of two topical lidocaine formulations indicated for

the relief of pain associated with post-herpetic neuralgia (PHN): the 1.8% lidocaine topical

system and the 5% lidocaine patch. The 1.8% system was approved based on its

demonstrated bioequivalence to the 5% patch, which has established efficacy in treating PHN.

This comparison focuses on their pharmacokinetic profiles, adhesion performance, and safety,

supported by data from key clinical studies.

Mechanism of Action
Topical lidocaine provides analgesia by blocking voltage-gated sodium channels within the

dermal nociceptors of A-delta and C fibers.[1] This action inhibits the initiation and conduction

of neuronal impulses, thereby reducing the ectopic discharges that contribute to neuropathic

pain.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b7769761?utm_src=pdf-interest
https://www.benchchem.com/product/b7769761?utm_src=pdf-body
https://www.benchchem.com/product/b7769761?utm_src=pdf-body
https://www.benchchem.com/product/b7769761?utm_src=pdf-body
https://www.benchchem.com/product/b7769761?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7319520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7319520/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peripheral Nociceptive Neuron

Lidocaine Intervention

Painful Stimulus Voltage-Gated Sodium Channel
(Resting State)

Activates Na+ Influx &
Depolarization

Opens

Topical Lidocaine
(1.8% or 5%)

Action Potential
Propagation

Voltage-Gated Sodium Channel
(Blocked State)

Pain Signal to CNS

Blocks Channel

Click to download full resolution via product page

Figure 1: Signaling pathway of topical lidocaine's analgesic effect.

Comparative Data
The following tables summarize the key comparative data between the 1.8% lidocaine topical

system and the 5% lidocaine patch, derived from two Phase 1, single-center, open-label,

randomized pharmacokinetic studies in healthy adults.[1]

Product Characteristics
Attribute

1.8% Lidocaine Topical
System

5% Lidocaine Patch

Formulation Nonaqueous polymer matrix
Aqueous polymer matrix

(hydrogel)

Lidocaine Content
36 mg (18 mg per gram

adhesive)

700 mg (50 mg per gram

adhesive)

Size 10 cm x 14 cm 10 cm x 14 cm

Thickness ~0.08 cm ~0.16 cm

Weight 2 g adhesive 14 g adhesive

Bioavailability ~48% ~3% ± 2%

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b7769761?utm_src=pdf-body-img
https://www.benchchem.com/product/b7769761?utm_src=pdf-body
https://www.benchchem.com/product/b7769761?utm_src=pdf-body
https://www.benchchem.com/product/b7769761?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7319520/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data sourced from Gudin et al., 2020.[1]

Pharmacokinetic Parameters (Single Application of 3
Systems/Patches)
Bioequivalence was established as the 90% confidence intervals for the ratio of geometric

means for key pharmacokinetic parameters fell within the standard 80% to 125% range.[1]

Parameter
1.8% Lidocaine Topical
System (Mean ± SD)

5% Lidocaine Patch (Mean
± SD)

Cmax (ng/mL) 80.45 ± 25.53 75.38 ± 29.96

Tmax (hours, median [range]) 13.95 [9.0–20.0] 12.69 [9.1–24.0]

AUC0-t (ng·h/mL) 1145.4 ± 359.7 1133.4 ± 404.7

AUC0-inf (ng·h/mL) 1238.2 ± 372.2 1250.9 ± 423.8

T½ (hours) 5.56 ± 1.67 6.27 ± 1.77

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-

t: Area under the plasma concentration-time curve from time 0 to the last measurable

concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity;

T½: Half-life. Data from Study 1.[1]

Adhesion Performance
Adhesion was assessed using a 5-point scale (0 = ≥90% adhered; 1 = ≥75% to <90% adhered;

2 = ≥50% to <75% adhered; 3 = >0% to <50% adhered; 4 = completely detached).

Adhesion Score at 12
Hours

1.8% Lidocaine Topical
System

5% Lidocaine Patch

Mean Score 0.22 0.86

Subjects with Score > 2 0 13 patches (8.1%)

Completely Detached (Score

4)
0 5 patches (3.1%)
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The 1.8% topical system demonstrated statistically superior adhesion compared to the 5%

patch (P<0.001). Data from Study 2.[1]

Safety and Tolerability
Adverse Events (AEs) -
Study 1

1.8% Lidocaine Topical
System

5% Lidocaine Patch

Overall Incidence of AEs 3.6% 10.5%

Treatment-Related AEs 0% Not specified

Serious or Severe AEs 0 0

AEs Leading to

Discontinuation
0 1 (not treatment-related)

Mean Irritation Score
<1 (barely perceptible

erythema)

<1 (barely perceptible

erythema)

Data from Gudin et al., 2020.[1][2]

Experimental Protocols
The comparative data were primarily generated from two Phase 1, single-center, open-label,

randomized, crossover studies in healthy adult subjects.

Bioequivalence Study (Study 1 & 2)
Objective: To compare the pharmacokinetic profiles of the 1.8% lidocaine topical system

and the 5% lidocaine patch.[1]

Design: Two open-label, randomized, two-period crossover studies.[1]

Subjects: Healthy adult volunteers (N=56 in Study 1, N=54 in Study 2).[1]

Procedure:

In Study 1, subjects first received a single intravenous bolus of lidocaine to determine the

apparent dose of the topical products.[1]
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After a 7-day washout period, subjects were randomized to receive either three 1.8%

topical systems or three 5% patches applied to their back for 12 hours.[1]

Following another 7-day washout period, subjects crossed over to the other treatment.[1]

Serial blood samples were collected over time to measure plasma lidocaine
concentrations using a validated liquid chromatography with tandem mass spectrometry

method.[3]

Statistical Analysis: Analysis of variance (ANOVA) was used on log-transformed

pharmacokinetic parameters (Cmax, AUC). Bioequivalence was concluded if the 90%

confidence intervals of the ratio of the geometric means for these parameters were within the

80% to 125% range.[3][4]
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Bioequivalence Study Workflow (Crossover Design)
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Figure 2: Experimental workflow for the bioequivalence studies.
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Adhesion and Tolerability Study
Objective: To assess and compare the adhesion performance and skin tolerability of both

products.

Design: Conducted as part of the bioequivalence studies, particularly Study 2.

Procedure:

Following the application of the patches as described in the bioequivalence protocol.

Adhesion was scored by trained personnel at specific time points (e.g., 0, 3, 6, 9, and 12

hours) using a standardized 5-point scale.

Skin irritation was assessed after patch removal using a dermal response scale.

Statistical Analysis: Adhesion scores were compared between the two products using

appropriate statistical tests to determine superiority.
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Figure 3: Workflow for adhesion and tolerability assessment.

Conclusion
The 1.8% lidocaine topical system achieves bioequivalent plasma concentrations to the 5%

lidocaine patch with a significantly lower drug load (36 mg vs. 700 mg), indicating a more

efficient drug delivery system.[1] While direct comparative efficacy trials in patients with post-

herpetic neuralgia have not been published, the established bioequivalence serves as the

basis for the 1.8% system's indication for this condition.[5] Furthermore, clinical studies in
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healthy volunteers have demonstrated that the 1.8% topical system has a superior adhesion

profile and a comparable safety and skin tolerability profile to the 5% lidocaine patch.[1][6][7]

The improved adhesion may be a critical factor in ensuring consistent drug delivery over the

12-hour administration period.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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